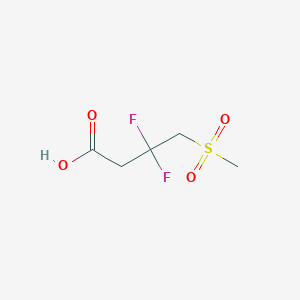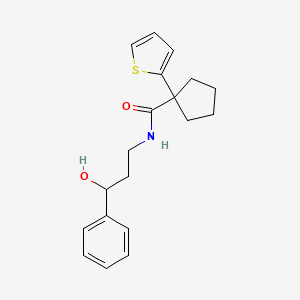
N-(3-hydroxy-3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of compounds known for their varied biological activities, which include being potential inhibitors or modulators of biological targets. The structural components, such as the cyclopentane core, the thiophene ring, and the hydroxy-phenylpropyl side chain, suggest a molecule designed for specificity and activity within biological systems.
Synthesis Analysis
Synthesis of structurally related cyclopentane carboxamide derivatives involves key steps like the stereochemistry of hydroxyl groups and phenyl ring substitutions, which are crucial for enhancing the compound's biological activities. These methods often employ reactions that introduce specificity and functionality to the cyclopentane core, enabling targeted biological interactions (Ok et al., 2006).
Molecular Structure Analysis
The molecular structure, characterized by X-ray crystallography and spectroscopic methods, reveals a complex arrangement of atoms that influence the compound's chemical behavior and biological activity. The cyclopentane ring often adopts a chair conformation, providing a stable framework for functional group attachments. Intramolecular hydrogen bonding plays a significant role in stabilizing the molecule's three-dimensional structure, which is critical for its interaction with biological targets (Özer et al., 2009).
Chemical Reactions and Properties
The compound's reactivity can be influenced by the presence of the thiophene ring and the hydroxy-phenylpropyl group. These groups can undergo various chemical reactions, including oxidations, reductions, and substitutions, which allow for the modification and tuning of the compound's properties for specific biological activities. The stereochemistry around the cyclopentane ring is particularly important in defining the molecule's reactivity and interaction with biological molecules (Thomas et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are determined by the compound's molecular structure. The presence of the hydroxy group can enhance solubility in polar solvents, which is advantageous for biological studies and pharmaceutical formulations. The compound's stability under physiological conditions is crucial for its potential therapeutic use (Kariuki et al., 2022).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with biological macromolecules, and the potential for forming intra- and intermolecular bonds, define the compound's interactions within biological systems. The balance between hydrophilic and hydrophobic characteristics influences its bioavailability and distribution within the body. Modifying the chemical structure can tailor these properties for specific biological targets or therapeutic effects (Cai et al., 2008).
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c21-16(15-7-2-1-3-8-15)10-13-20-18(22)19(11-4-5-12-19)17-9-6-14-23-17/h1-3,6-9,14,16,21H,4-5,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSSSULHHIGIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
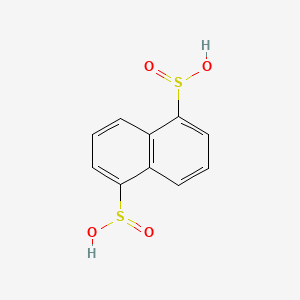
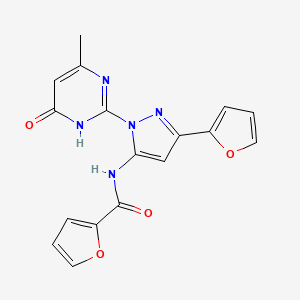
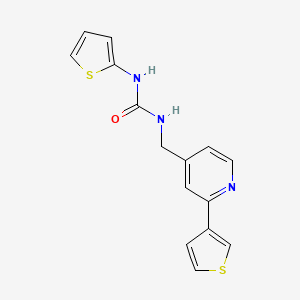

![6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489663.png)
![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide](/img/structure/B2489665.png)
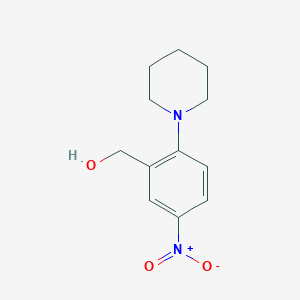
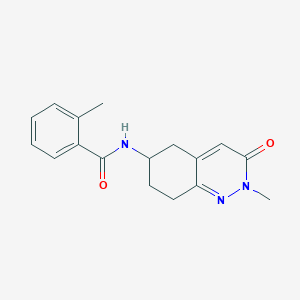
![3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2489668.png)
